molecular formula C10H13BrO B2874485 1-Bromo-3-(2-methylpropoxy)benzene CAS No. 223564-75-8

1-Bromo-3-(2-methylpropoxy)benzene

Cat. No.: B2874485
CAS No.: 223564-75-8
M. Wt: 229.117
InChI Key: QTAHPJXZROQDCU-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a 2-methylpropoxy group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, bromobenzene derivatives are known to undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Complex Compounds

1-Bromo-3-(2-methylpropoxy)benzene is used in the synthesis of complex organic compounds. For instance, Fink et al. (1997) demonstrated its use in the creation of ethynylferrocene compounds of 1,3,5-tribromobenzene. These compounds exhibit chemically reversible oxidations, indicating significant potential in electrochemical applications (Fink et al., 1997).

Natural Product Synthesis

It plays a role in the total synthesis of biologically active, naturally occurring compounds. Akbaba et al. (2010) used a derivative of this compound in synthesizing a natural product, highlighting its importance in the field of natural product chemistry (Akbaba et al., 2010).

Studying Solute-Solvent Complexation

The compound is instrumental in understanding solute-solvent interactions. Zheng et al. (2005) utilized a similar bromobenzene derivative to study the ultrafast dynamics of solute-solvent complexation, offering insights into a wide range of chemical exchange processes (Zheng et al., 2005).

Applications in Organic Synthesis

Its use in organic synthesis is highlighted by Kuroda and Kobayashi (2015), who developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, demonstrating the versatility of this compound in synthesizing heterocyclic compounds (Kuroda & Kobayashi, 2015).

Investigation of Bromophenol Derivatives

Bayrak et al. (2019) explored the synthesis of bromophenol derivatives starting from compounds including this compound. These derivatives showed significant inhibition against certain enzymes, underscoring the potential of such compounds in biochemical applications (Bayrak et al., 2019).

Involvement in Macrocyclic Chemistry

Subodh Kumar et al. (1992) demonstrated the use of a derivative in the synthesis of macrocycles, which are essential in the field of supramolecular chemistry. This highlights the role of this compound in the creation of complex chemical structures (Subodh Kumar et al., 1992).

Contribution to Polymer Chemistry

Yang and Storey (2015) utilized (3-bromopropoxy)benzene, a compound similar to this compound, in polyisobutylene chemistry. This research underscores its potential application in polymer science and engineering (Yang & Storey, 2015).

Mechanism of Action

The mechanism of action for bromobenzene derivatives typically involves electrophilic aromatic substitution reactions .

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromoanisole”, indicates that it is harmful to aquatic life with long-lasting effects. It also advises avoiding release to the environment and disposing of the contents/container to an approved waste disposal plant .

Properties

IUPAC Name

1-bromo-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAHPJXZROQDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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